molecular formula C10H12N4 B1488437 3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2097945-83-8

3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1488437
CAS RN: 2097945-83-8
M. Wt: 188.23 g/mol
InChI Key: BRSWRPFEFYXAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine” is a heterocyclic compound. Heterocyclic compounds are characterized by having two rings sharing the same atom . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .


Synthesis Analysis

There are several synthetic methodologies that have been established for the construction of spirocyclic compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClN2 . The molecular weight is 170.64 .


Chemical Reactions Analysis

The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines 16a and 17a in about 85% yield in the ratio of about 3:1 .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been dedicated to synthesizing and characterizing imidazo[4,5-b]pyridine derivatives, which are of significant interest in the field of medicinal chemistry due to their potential biological activities. For example, the preparation of imidazo[4,5-b]pyridines through the pyrolytic cyclization of 3-azidopyridines has been documented, highlighting a method to obtain these compounds in low yield (R. Smalley, 1966). Additionally, novel methods for preparing (2-aminopyridin-4-yl)methanol, a precursor for various imidazo[1,2-a]pyridine derivatives, demonstrate advancements in synthetic routes that offer more efficient alternatives to multistage processes (A. Lifshits et al., 2015).

Medicinal Chemistry Applications

Imidazo[4,5-b]pyridines and their derivatives have been explored for their antimicrobial properties, showcasing their potential as novel antimicrobial agents. A study on the synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed their in-vitro antimicrobial activity against a variety of pathogens, underscoring the clinical importance of developing new antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015). Furthermore, the vibrational spectra, X-ray, and molecular structure analysis of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives via DFT calculations have provided insights into the structural aspects that are crucial for their biological activities (J. Lorenc et al., 2008).

Future Directions

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Further exploitation of the β -lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-(azetidin-3-yl)-2-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-13-9-3-2-4-12-10(9)14(7)8-5-11-6-8/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSWRPFEFYXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.